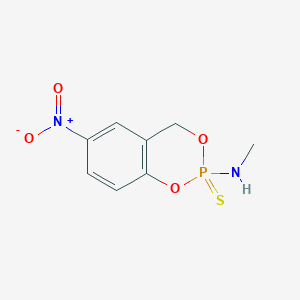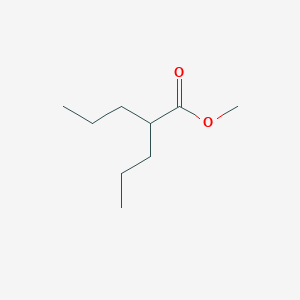
Pentanoic acid, 2-propyl-, methyl ester
Vue d'ensemble
Description
Pentanoic acid, 2-propyl-, methyl ester is a chemical compound that can be derived from various sources and processes. It is related to fatty acid methyl esters, which are often used as intermediates in the synthesis of other compounds or as standards in chromatographic analysis. The compound is of interest due to its potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pentanoic acid, 2-propyl-, methyl ester can be approached through different methods. For instance, the synthesis of related compounds such as 3,3-dimethyl-4-pentenoic acid methyl ester involves starting materials like 3-methyl-2-buten-1-ol and trimethyl orthoacetate, undergoing reactions such as Claisen rearrangement and transesterification to achieve high yields and purity . Similarly, the synthesis of complex esters can involve protection and deprotection steps, as seen in the synthesis of cyclopropene and cyclopropane fatty acid esters, which are structurally related to pentanoic acid, 2-propyl-, methyl ester .
Molecular Structure Analysis
The molecular structure of pentanoic acid, 2-propyl-, methyl ester and its related compounds can be elucidated using spectroscopic methods. For example, a natural diastereomeric mixture of a related compound was isolated and its structure was determined by such methods, revealing significant biological activity . The crystal structure of another related compound, a dienonic acid methyl ester, was determined to have a conjugated system with an intramolecular hydrogen bond, which is indicative of the potential reactivity and stability of these types of esters .
Chemical Reactions Analysis
The reactivity of pentanoic acid, 2-propyl-, methyl ester can be inferred from the behavior of similar compounds. For instance, the presence of conjugated systems and activated double bonds in related compounds suggests that they can undergo various chemical reactions, including substrate addition in a regioselective manner . The synthesis of isomers and their absolute configuration, as seen in the synthesis of 2,3-dihydroxy-3-methylpentanoic acid, an intermediate in the biosynthesis of isoleucine, also highlights the stereochemical aspects that can influence the reactivity of such esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentanoic acid, 2-propyl-, methyl ester can be deduced from studies on similar compounds. For example, the use of pentanoic and hexanoic acids as internal standards in gas chromatography indicates their stability and suitability for analytical purposes. The chromatographic behavior of these compounds, including their resolution and separation, is crucial for their use in analyzing complex mixtures, such as those resulting from microbial fermentation . The physical properties, such as melting points and solubility, can also be determined through experimental methods, as seen in the study of the crystal structure of related esters .
Applications De Recherche Scientifique
“Pentanoic acid, 2-propyl-, methyl ester”, also known as Isobutyl pentanoate , is a type of ester. While specific applications for this compound are not readily available, esters in general have a wide range of applications in various fields. Here are some potential applications based on the general properties of esters:
-
Perfumes and Cosmetics
-
Food Industry
-
Chemical Synthesis
-
Fabric and Textile Industry
“Pentanoic acid, 2-propyl-, methyl ester”, also known as Isobutyl pentanoate , is a type of ester. While specific applications for this compound are not readily available, esters in general have a wide range of applications in various fields. Here are some potential applications based on the general properties of esters:
-
Perfumes and Cosmetics
-
Food Industry
-
Chemical Synthesis
-
Fabric and Textile Industry
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(7-5-2)9(10)11-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRYUWYMOZQHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334210 | |
| Record name | Pentanoic acid, 2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-propylpentanoate | |
CAS RN |
22632-59-3 | |
| Record name | Pentanoic acid, 2-propyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22632-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2-propyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



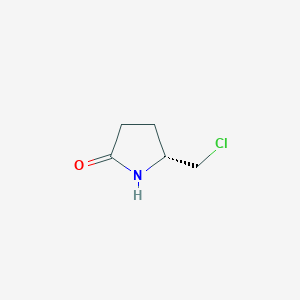
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
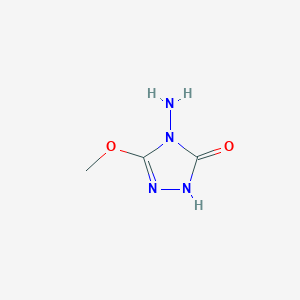
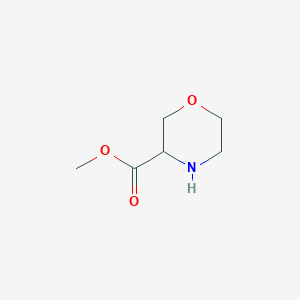
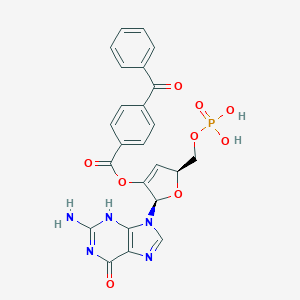
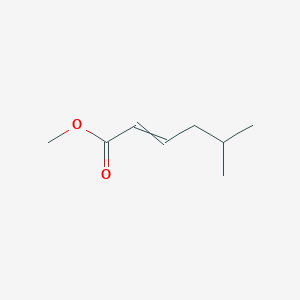
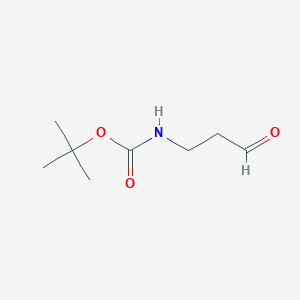
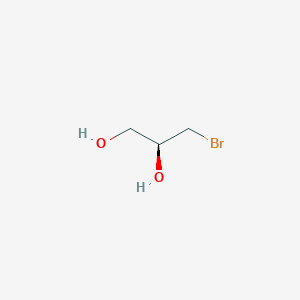
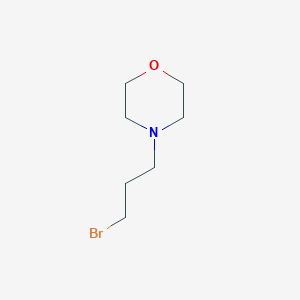
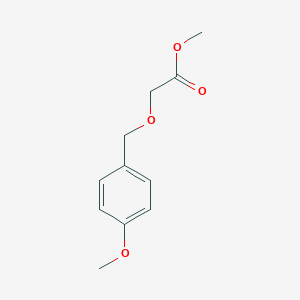
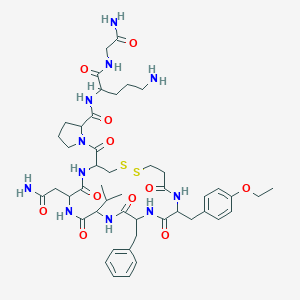
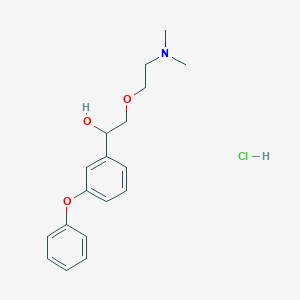
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
